molecular formula C17H28ClNO B1531949 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1185299-88-0

4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B1531949
CAS RN: 1185299-88-0
M. Wt: 297.9 g/mol
InChI Key: FZWDCVFENVOMRN-UHFFFAOYSA-N
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Description

“4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H28ClNO . It is related to a class of compounds known as 4-aryl piperidines, which are useful as semi-flexible linkers in PROTAC (Proteolysis-Targeting Chimeras) development for targeted protein degradation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H . This indicates the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a piperidine ring through an ethyl linker.

Scientific Research Applications

Pharmaceutical Applications

  • Fexofenadine Hydrochloride Synthesis : Piperidine derivatives like Fexofenadine hydrochloride, a second-generation histamine H1-receptor antagonist, utilize similar chemical structures for the treatment of allergic conditions. The specificity of piperidine-class drugs for peripheral histamine H1-receptors, without crossing the blood-brain barrier, highlights the therapeutic potential of structurally related compounds (Raghu, Shantha, & Yogeshkumar, 2018).

Materials Science

  • Stabilizers in Polymers : Piperidine derivatives are explored for their role as stabilizers against photo-oxidation and thermal degradation in polymeric materials. This research shows the potential of piperidine structures in enhancing the durability of plastics, with specific derivatives providing significant stabilization effects (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).

Chemical Synthesis

  • Intermediate in Synthetic Chemistry : The synthesis of complex organic compounds often requires versatile intermediates. Piperidine derivatives serve as key intermediates in synthesizing a broad range of compounds, highlighting their importance in drug development and chemical research. This adaptability is exemplified in the synthesis routes for various therapeutic agents and chemical structures (Wang, Wang, Tang, & Xu, 2015).

properties

IUPAC Name

4-[2-(4-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWDCVFENVOMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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